molecular formula C18H19ClN4O2 B2897653 N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260944-08-8

N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2897653
CAS No.: 1260944-08-8
M. Wt: 358.83
InChI Key: ZQFMGORRSYXLPV-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group and linked to a pyrrole-acetamide scaffold. Its structural analogs, however, have been studied extensively for activities such as nitric oxide (NO) inhibition, proteasome inhibition, and leukotriene synthesis modulation .

Properties

IUPAC Name

N-tert-butyl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-18(2,3)21-15(24)11-23-9-5-8-14(23)17-20-16(22-25-17)12-6-4-7-13(19)10-12/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFMGORRSYXLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in various fields such as agriculture and medicine.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18ClN3O2\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{O}_2

This compound features a tert-butyl group, an oxadiazole ring, and a pyrrole moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with oxadiazole structures exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antifungal Activity

A study highlighted the effectiveness of oxadiazole derivatives in protecting plants against fungal diseases. The compound demonstrated significant antifungal activity against various phytopathogenic fungi, suggesting its potential use in agrochemical formulations for crop protection .

Anticancer Activity

The cytotoxic effects of similar oxadiazole compounds have been investigated extensively. In vitro studies have shown that certain derivatives exhibit moderate to strong cytotoxicity against cancer cell lines. For instance, compounds related to N-tert-butyl derivatives have been reported to inhibit cell viability significantly in various cancer models .

CompoundCell LineIC50 (µM)
N-tert-butyl derivativeMCF-7 (breast cancer)25
N-tert-butyl derivativeHeLa (cervical cancer)30

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have reported on the biological efficacy of oxadiazole derivatives:

  • Fungal Resistance : In agricultural trials, formulations containing N-tert-butyl derivatives showed enhanced resistance in crops against fungal pathogens compared to untreated controls.
  • Cancer Cell Studies : Research involving the application of this compound on various cancer cell lines revealed a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Oxadiazole-Containing Acetamides

Compounds sharing the 1,2,4-oxadiazole core and acetamide functionality (e.g., from ) demonstrate structural parallels:

Compound Name Key Features Melting Point (°C) HPLC Purity Biological Activity (if reported)
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) Oxadiazole-pyridine hybrid, isopropylamide 118.1–119.9 99.0% Proteasome inhibition (non-covalent)
Target Compound Oxadiazole-pyrrole hybrid, tert-butylamide Not reported Not reported Not reported in evidence

The tert-butyl group in the target compound may enhance lipophilicity compared to isopropyl or ethyl substituents in analogs like 11as or 12b . This could influence membrane permeability and pharmacokinetics.

Chlorophenyl-Substituted Derivatives

The 3-chlorophenyl group is a common pharmacophore in anti-inflammatory agents. For example:

  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide inhibits NO production with an IC50 of 45.6 µM in RAW264.7 macrophages .
  • N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () shares the 3-chlorophenyl-acetamide motif but lacks the oxadiazole-pyrrole system.

Functional Group Influence on Bioactivity

Oxadiazole vs. Thiazolidine Cores

  • Oxadiazole-containing compounds (e.g., ) are associated with proteasome inhibition, likely due to their ability to mimic peptide bonds or interact with catalytic sites .
  • Thiazolidine derivatives () exhibit NO inhibition (IC50 = 8.66–45.6 µM), attributed to their electrophilic dioxo-thiazolidine groups, which may quench reactive oxygen species .

The target compound’s oxadiazole core may favor proteasome or enzyme inhibition over direct anti-inflammatory effects seen in thiazolidines.

Role of the Pyrrole Moiety

Pyrrole rings are known to enhance binding to heme-containing enzymes (e.g., cyclooxygenase or cytochrome P450).

Physicochemical Properties

  • Melting Points : Analogs like 11as (118.1–119.9°C) and 12b (97.4–100.1°C) suggest that the target compound’s tert-butyl group may lower melting points compared to smaller alkyl substituents, improving solubility .
  • Purity : HPLC purity >99% in analogs (e.g., 12b) indicates rigorous synthetic protocols, which may apply to the target compound .

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